molecular formula C7H14ClNO2 B8488623 2-chloro-N-(2-ethoxyethyl)-N-methylacetamide

2-chloro-N-(2-ethoxyethyl)-N-methylacetamide

Cat. No. B8488623
M. Wt: 179.64 g/mol
InChI Key: XRNHPAYPXRFCOP-UHFFFAOYSA-N
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Patent
US07612114B2

Procedure details

To a solution of tert-butyl(2-ethoxyethyl)methylcarbamate (1.2 g) in dichloromethane (6 ml) was added trifluoroacetic acid (6 ml) on an ice bath. The solution was stirred for 30 minutes while warming to room temperature, then the solvent was evaporated in vacuo. Synthesized from the resulting (2-ethoxyethyl)methylamine trifluoroacetate (crude product) (2.3 g) according to an analogous synthetic method to Preparation Example 119, the title compound (799 mg) was obtained.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=O)[N:7]([CH2:9][CH2:10][O:11][CH2:12][CH3:13])[CH3:8])(C)(C)C.FC(F)(F)C(O)=O.[Cl:22][CH2:23]Cl>>[Cl:22][CH2:23][C:6]([N:7]([CH2:9][CH2:10][O:11][CH2:12][CH3:13])[CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)CCOCC)=O
Name
Quantity
6 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
6 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Synthesized from the resulting (2-ethoxyethyl)methylamine trifluoroacetate (crude product) (2.3 g)
CUSTOM
Type
CUSTOM
Details
according to an analogous synthetic method to Preparation Example 119

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC(=O)N(C)CCOCC
Measurements
Type Value Analysis
AMOUNT: MASS 799 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.